1-Ethynyl-2-(methylsulfonyl)benzene
Overview
Description
1-Ethynyl-2-(methylsulfonyl)benzene is a chemical compound with the molecular formula C9H8O2S. It is characterized by the presence of an ethynyl group and a methylsulfonyl group attached to a benzene ring. This compound is a yellowish liquid with a distinctive odor and is used in various fields such as medical, environmental, and industrial research.
Scientific Research Applications
1-Ethynyl-2-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Safety and Hazards
The safety data sheet for 1-Ethynyl-2-(methylsulfonyl)benzene indicates that it is used for research and development under the supervision of a technically qualified individual . The document provides first aid measures and firefighting measures, but does not specify any hazards associated with the compound .
Preparation Methods
The synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that contain suitable functional groups.
Reaction Conditions: The ethynylation process involves the introduction of an ethynyl group to the benzene ring. This can be achieved through various methods, including the use of acetylene gas in the presence of a catalyst.
Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-2-(methylsulfonyl)benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthiol group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other functional groups.
Major products formed from these reactions include sulfone derivatives, methylthiol derivatives, and various substituted benzene compounds.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(methylsulfonyl)benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution reactions, where the ethynyl and methylsulfonyl groups influence the reactivity of the ring.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
1-Ethynyl-2-(methylsulfonyl)benzene can be compared with other similar compounds:
1-Ethynyl-4-(methylsulfonyl)benzene: This compound has the same functional groups but in different positions on the benzene ring, leading to different chemical properties and reactivity.
1-Ethynyl-2-(methylthio)benzene: This compound has a methylthio group instead of a methylsulfonyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-ethynyl-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGPXZHQPZJXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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